

# physical and chemical properties of Volvaltrate B

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An In-depth Technical Guide to the Physical and Chemical Properties of Valtrate

#### Introduction

Valtrate, also known as Halazuchrome B, is a naturally occurring iridoid compound isolated from plants of the Valeriana species.[1][2] It belongs to a class of compounds called valepotriates and has garnered significant interest within the scientific community for its diverse biological activities.[1][3] These activities include cytotoxic, antitumor, anxiolytic-like, and anti-influenza properties.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Valtrate, detailed experimental protocols for its study, and a summary of its known mechanisms of action, tailored for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

Valtrate is characterized as a monoterpene belonging to the class of iridoids and derivatives.[6] Its structure features a cyclopentane ring fused to a pyran ring.[6] The compound is typically a yellow or pale to dark brown oil and is soluble in organic solvents like DMSO and chloroform, with slight solubility in methanol and water.[1][7][8]

#### **Identifiers and Molecular Characteristics**



Property	Value	Reference
IUPAC Name	[(1S,6S,7R,7aS)-4- (acetyloxymethyl)-1-(3- methylbutanoyloxy)spiro[6,7a- dihydro-1H- cyclopenta[c]pyran-7,2'- oxirane]-6-yl] 3- methylbutanoate	[9]
Synonyms	Halazuchrome B, Valtratum, Valepotriate	[1][9][10]
CAS Number	18296-44-1	[1][10][11]
Molecular Formula	C22H30O8	[1][9][11]
Molecular Weight	422.5 g/mol	[1][9]
Monoisotopic Mass	422.19406791 Da	[9]

**Physicochemical Data** 

Property	Value	Reference
Appearance	Pale Brown to Dark Yellow Oil	[7][8]
Boiling Point	525.9 ± 50.0 °C (Predicted)	[7][8]
Density	1.22 ± 0.1 g/cm³ (Predicted)	[7][8]
Solubility	DMSO: Soluble Chloroform: Slightly Soluble Methanol: Slightly Soluble Water: Slightly Soluble	[1][7]
Storage	Refrigerator, -20°C, protect from light	[7][12]
UV λmax	256 nm	[1]

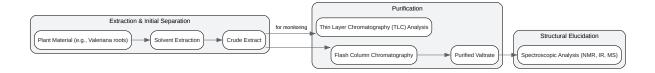
# **Experimental Protocols**



This section details the methodologies for the isolation, characterization, and biological evaluation of Valtrate.

#### **Isolation and Purification**

Valtrate can be isolated from the roots and aerial parts of plants like Centranthus ruber or Valeriana officinalis.[2][13] A general workflow for its isolation and purification is described below.



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Figure 1. General workflow for the isolation and structural elucidation of Valtrate.

#### Protocol:

- Extraction: The dried and powdered plant material is subjected to solvent extraction.
- Chromatography: The resulting crude extract is then purified using chromatographic techniques.[13]
  - Thin Layer Chromatography (TLC): TLC is employed for the initial separation and monitoring of the fractionation process.[13]
  - Flash Column Chromatography: This is the primary method for isolating Valtrate from the crude extract.[13] A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used for elution.
- Structural Elucidation: The structure of the isolated compound is confirmed using various spectroscopic methods.[13]



- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule.
- Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of Valtrate.[14][15]

## **Quantification by HPLC**

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantitative determination of Valtrate in plant extracts.[2][16]

#### Protocol:

- Chromatographic Conditions: A C18 column is typically used for separation.[2]
- Mobile Phase: A mixture of methanol and water is often employed as the eluent.
- Detection: UV detection at 254 nm is suitable for quantifying Valtrate.

#### **In Vitro Biological Assays**

The cytotoxic and antitumor activities of Valtrate have been evaluated using various in vitro assays.

Cell Viability and Proliferation Assays:

- CCK-8 Assay: To assess cell viability, glioblastoma (GBM) cells are seeded in 96-well plates, treated with varying concentrations of Valtrate for 48 hours, and then incubated with CCK-8 solution. The absorbance is measured to determine cell viability.[17]
- Colony Formation and EdU Assays: These assays are used to evaluate the long-term proliferative capacity of cancer cells following treatment with Valtrate.[18]

**Apoptosis Assays:** 



- Flow Cytometry: Valtrate-induced apoptosis can be quantified by staining cells with Annexin
   V and propidium iodide, followed by analysis with flow cytometry.[18]
- Hoechst Staining: Morphological changes in the nuclei of apoptotic cells, such as chromatin condensation and fragmentation, can be visualized by staining with Hoechst 33342.[17]

Cell Migration and Invasion Assays:

- Transwell Assay: The effect of Valtrate on cancer cell migration and invasion is assessed using Transwell chambers.[18]
- 3D Tumor Spheroid Invasion Assay: This assay provides a more physiologically relevant model to study the anti-invasive properties of Valtrate.

Western Blot Analysis: This technique is used to investigate the effect of Valtrate on the expression levels of specific proteins involved in signaling pathways.[17]

- Cell Lysis: Treated cells are lysed to extract total proteins.
- SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., PDGFRA, p-MEK, p-ERK, Stat3), followed by incubation with secondary antibodies.[4] [5]
- Detection: Protein bands are visualized using an appropriate detection system.

## **Mechanism of Action and Signaling Pathways**

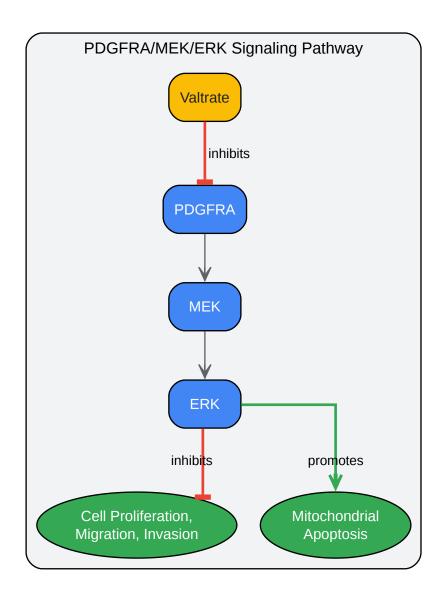
Valtrate exerts its biological effects through the modulation of several key signaling pathways.

## **Anti-Glioblastoma Activity**

In glioblastoma (GBM) cells, Valtrate has been shown to inhibit proliferation, induce mitochondrial apoptosis, and suppress cell migration and invasion.[4][17] This is achieved through the inhibition of the PDGFRA/MEK/ERK signaling pathway.[4][18] RNA sequencing



analysis identified Platelet-Derived Growth Factor Receptor A (PDGFRA) as a potential target that is downregulated by Valtrate.[17][18]



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Figure 2. Valtrate inhibits the PDGFRA/MEK/ERK pathway in glioblastoma cells.

## **Anti-Pancreatic Cancer Activity**

Valtrate has demonstrated potent anti-pancreatic cancer activity by inducing apoptosis and G2/M cell cycle arrest.[5] This is mediated through the direct inhibition of the Stat3 signaling pathway.[5]



## **Anti-Epileptic and Anxiolytic-like Activity**

Valtrate exhibits anti-epileptic activity and anxiolytic-like effects.[1][7] These neurological effects are associated with the upregulation of GABAA and GAD65 expression and the downregulation of caspase-3.[3][7][12] It has also been shown to decrease serum corticosterone levels in rats. [1]

## **Antiviral Activity**

Valtrate has been identified as an inhibitor of the nuclear export of the influenza virus ribonucleoprotein complex (vRNP) in HeLa cells.[1] It also inhibits influenza virus infection in MDCK cells with an IC50 of 0.19  $\mu$ M.[1]

#### Conclusion

Valtrate is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its physical and chemical properties are well-characterized, and established protocols for its isolation, quantification, and biological evaluation are available. The elucidation of its mechanisms of action, particularly the inhibition of key signaling pathways in cancer, provides a strong foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of Valtrate.

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